molecular formula C18H20N2O5S2 B11458443 ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11458443
M. Wt: 408.5 g/mol
InChI Key: RBSBXFCHERQBOJ-UHFFFAOYSA-N
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Description

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide and acetamide groups, in particular, contribute to its potential as a bioactive molecule with applications in medicinal chemistry.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-[(4-acetamidophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O5S2/c1-3-25-18(22)16-14-5-4-6-15(14)26-17(16)20-27(23,24)13-9-7-12(8-10-13)19-11(2)21/h7-10,20H,3-6H2,1-2H3,(H,19,21)

InChI Key

RBSBXFCHERQBOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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